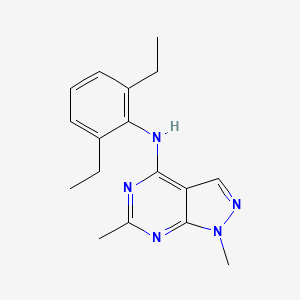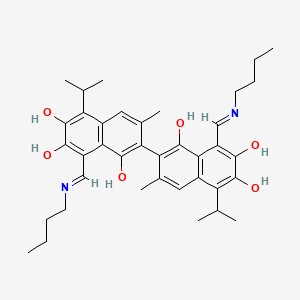
4HC67Ycs5H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4HC67Ycs5H” is scientifically known as 2-(P-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHYL)PHENOXY)TRIETHYLAMINE. It is a complex organic molecule with the molecular formula C28H39NO. This compound is notable for its unique structure, which includes a cyclohexyl group, a tetrahydronaphthyl group, and a phenoxy group linked to a triethylamine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(P-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHYL)PHENOXY)TRIETHYLAMINE involves multiple steps. The process typically starts with the preparation of the cyclohexyl and tetrahydronaphthyl intermediates, which are then coupled with a phenoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and tetrahydronaphthyl groups.
Reduction: Reduction reactions can occur, especially at the phenoxy group.
Substitution: The compound is prone to substitution reactions, particularly at the phenoxy and triethylamine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-(P-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHYL)PHENOXY)TRIETHYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on certain receptors and enzymes.
Mechanism of Action
The mechanism of action of 2-(P-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHYL)PHENOXY)TRIETHYLAMINE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
- 2-(4-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PHENOXY)-N,N-DIETHYLETHANAMINE
- ETHANAMINE, 2-(4-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PHENOXY)-N,N-DIETHYL-
Comparison: Compared to similar compounds, 2-(P-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHYL)PHENOXY)TRIETHYLAMINE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of cyclohexyl, tetrahydronaphthyl, and phenoxy groups linked to a triethylamine moiety makes it particularly versatile in various applications .
Properties
CAS No. |
13085-37-5 |
|---|---|
Molecular Formula |
C28H39NO |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C28H39NO/c1-3-29(4-2)20-21-30-25-17-14-24(15-18-25)28-26-13-9-8-12-23(26)16-19-27(28)22-10-6-5-7-11-22/h8-9,12-15,17-18,22,27-28H,3-7,10-11,16,19-21H2,1-2H3 |
InChI Key |
PEPBUEVAWAAMHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=CC=CC=C23)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


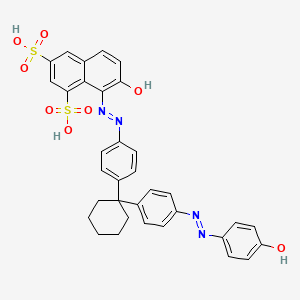
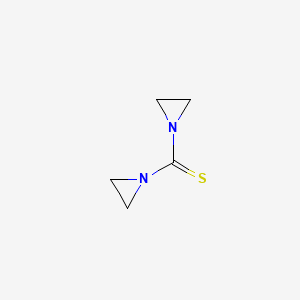
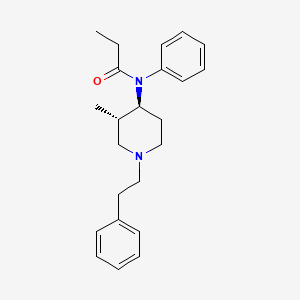
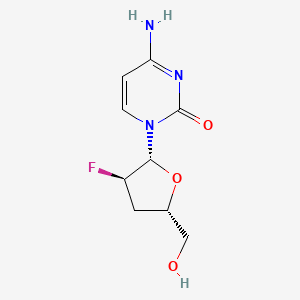
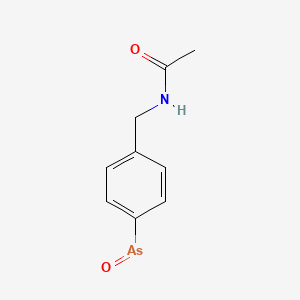
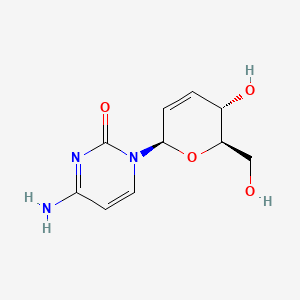
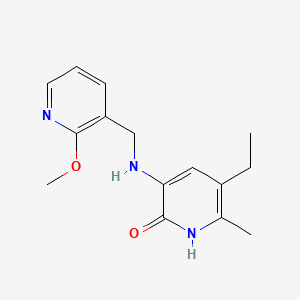
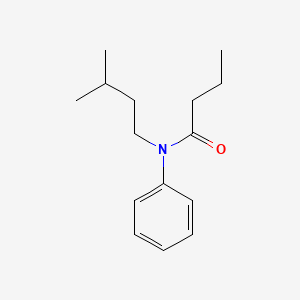
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804214.png)
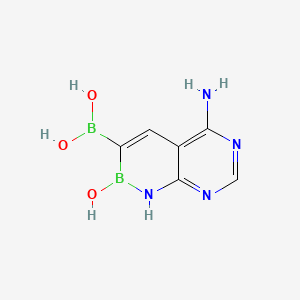
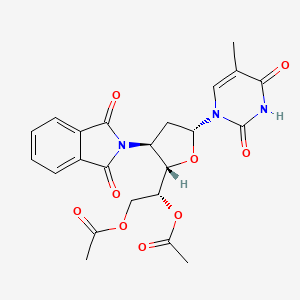
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804236.png)
